molecular formula C8H7NO2 B13820148 2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile

2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile

Cat. No.: B13820148
M. Wt: 149.15 g/mol
InChI Key: FLTJBKAHHIZOMR-UHFFFAOYSA-N
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Description

2-hydroxy-5-oxobicyclo[410]hept-3-ene-7-carbonitrile is a bicyclic compound with a unique structure that includes a hydroxyl group, a ketone, and a nitrile group

Preparation Methods

The synthesis of 2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the reaction .

Chemical Reactions Analysis

2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile

InChI

InChI=1S/C8H7NO2/c9-3-4-7-5(10)1-2-6(11)8(4)7/h1-2,4-5,7-8,10H

InChI Key

FLTJBKAHHIZOMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2C(C2C1O)C#N

Origin of Product

United States

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